molecular formula C18H39N2O9P B12044421 Myo-inositol 2-monophosphate di*(cyclohe xylammonium

Myo-inositol 2-monophosphate di*(cyclohe xylammonium

Cat. No.: B12044421
M. Wt: 458.5 g/mol
InChI Key: IMIHZMWNWGIJKQ-KDIRXZECSA-N
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Description

Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is a chemical compound with the molecular formula C18H39N2O9P. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications. The compound is known for its unique structure, which includes a phosphate group attached to the inositol ring and two cyclohexylammonium groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-inositol 2-monophosphate di*(cyclohe xylammonium) typically involves the phosphorylation of myo-inositol followed by the introduction of cyclohexylammonium groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound) may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Myo-inositol 2-monophosphate di*(cyclohe xylammonium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The phosphate group or cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated inositol derivatives, while substitution reactions can yield a variety of substituted inositol compounds.

Scientific Research Applications

Myo-inositol 2-monophosphate di*(cyclohe xylammonium) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies.

    Biology: It is employed in biological research to study cellular processes and signaling pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in industrial processes and applications, including the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of myo-inositol 2-monophosphate di*(cyclohe xylammonium) involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by affecting the phosphorylation status of inositol phosphates. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Myo-inositol 1-monophosphate di(cyclohe xylammonium)*
  • Myo-inositol 3-monophosphate di(cyclohe xylammonium)*
  • Myo-inositol 4-monophosphate di(cyclohe xylammonium)*

Uniqueness

Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is unique due to the specific position of the phosphate group on the inositol ring This unique structure can result in different chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C18H39N2O9P

Molecular Weight

458.5 g/mol

IUPAC Name

cyclohexanamine;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6?

InChI Key

IMIHZMWNWGIJKQ-KDIRXZECSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Origin of Product

United States

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